molecular formula C13H15NO5 B290835 Dimethyl 5-(propionylamino)isophthalate

Dimethyl 5-(propionylamino)isophthalate

Cat. No.: B290835
M. Wt: 265.26 g/mol
InChI Key: HNMXHYQNWNBSDG-UHFFFAOYSA-N
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Description

Dimethyl 5-(propionylamino)isophthalate is a useful research compound. Its molecular formula is C13H15NO5 and its molecular weight is 265.26 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C13H15NO5

Molecular Weight

265.26 g/mol

IUPAC Name

dimethyl 5-(propanoylamino)benzene-1,3-dicarboxylate

InChI

InChI=1S/C13H15NO5/c1-4-11(15)14-10-6-8(12(16)18-2)5-9(7-10)13(17)19-3/h5-7H,4H2,1-3H3,(H,14,15)

InChI Key

HNMXHYQNWNBSDG-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Canonical SMILES

CCC(=O)NC1=CC(=CC(=C1)C(=O)OC)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Chemical Synthesis

Dimethyl 5-(propionylamino)isophthalate serves as a significant building block in organic synthesis. It is utilized to create more complex molecules and materials through various chemical reactions, including oxidation, reduction, and substitution. The compound's structure allows for modifications that can lead to derivatives with unique properties suitable for different applications.

Key Reactions

  • Oxidation : Converts the compound into carboxylic acids or ketones.
  • Reduction : Can yield alcohols.
  • Substitution : Facilitates the creation of various substituted derivatives depending on the nucleophile used.

Biological Research

The compound has been investigated for its potential as a biochemical probe or inhibitor in enzymatic studies. Its structural features enable it to interact with specific molecular targets, which can modulate enzyme activity and lead to various biological effects. This makes it a valuable tool in understanding enzyme mechanisms and pathways.

Biological Applications

  • Enzyme Inhibition : Potential use in studying enzyme kinetics and inhibition mechanisms.
  • Therapeutic Properties : Explored for anti-inflammatory and anticancer activities, indicating its potential use in drug development.

Medical Applications

In the medical field, this compound has been explored for its therapeutic properties. Research indicates that it may possess anti-inflammatory and anticancer activities, making it a candidate for further investigation in pharmacological studies.

Case Study: Anti-Cancer Activity

A study demonstrated that derivatives of this compound exhibited cytotoxic effects against cancer cell lines. Further research is required to elucidate the mechanisms behind these effects and to assess their clinical relevance.

Industrial Applications

The compound is also utilized in the development of advanced materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties tailored for industrial applications.

Material Properties

  • Polymer Synthesis : Used as an intermediate in the production of high-performance polymers.
  • Coatings : Provides durability and resistance to environmental factors when incorporated into coating formulations.

Data Tables

Application AreaSpecific UseExample Studies/Findings
Chemical SynthesisBuilding block for complex organic compoundsOxidation to carboxylic acids or ketones
Biological ResearchEnzyme inhibitor studiesPotential anti-inflammatory effects
Medical ApplicationsTherapeutic agent explorationAnti-cancer activity in cell lines
Industrial ApplicationsAdvanced material developmentPolymer synthesis and coatings

Preparation Methods

Direct Esterification of 5-(Propionylamino)Isophthalic Acid

This method involves the esterification of the carboxylic acid groups in 5-(propionylamino)isophthalic acid using methanol under acidic conditions.

Reaction Conditions

  • Starting Material : 5-(Propionylamino)isophthalic acid (synthesized via acylation of 5-aminoisophthalic acid with propionyl chloride).

  • Catalyst : Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).

  • Solvent System : Methanol combined with toluene or dichloromethane to facilitate azeotropic water removal.

  • Temperature : Reflux (~65°C for methanol).

  • Time : 12–24 hours.

Mechanistic Insights

The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing electrophilicity for nucleophilic attack by methanol. The reaction proceeds via a tetrahedral intermediate, with water as a byproduct. Azeotropic distillation with toluene ensures continuous water removal, driving the equilibrium toward ester formation.

Challenges and Mitigation

  • Amide Hydrolysis Risk : Prolonged exposure to acidic conditions may hydrolyze the propionylamide group. Mitigated by shorter reaction times and controlled temperatures.

  • Yield Optimization : In analogous esterifications of nitro-substituted isophthalic acids, yields exceeding 90% are achieved using stoichiometric alcohol and catalytic H₂SO₄.

Acylation of Dimethyl 5-Aminoisophthalate

This two-step approach first synthesizes dimethyl 5-aminoisophthalate, followed by acylation of the amino group with propionyl chloride.

Step 1: Synthesis of Dimethyl 5-Aminoisophthalate

  • Starting Material : 5-Aminoisophthalic acid.

  • Esterification : Reacted with methanol in the presence of thionyl chloride (SOCl₂) to form the dimethyl ester.

    • Conditions : Reflux for 4 hours in methanol, yielding ~85% pure product after recrystallization.

Step 2: Propionylation of the Amino Group

  • Acylation Agent : Propionyl chloride.

  • Catalyst : Lewis acids (e.g., AlCl₃ or ZnCl₂) or base (e.g., pyridine).

  • Solvent : Dichloromethane or toluene.

  • Temperature : 0–25°C for base-mediated reactions; reflux for Lewis acid-catalyzed reactions.

Mechanistic Insights

Lewis acids activate the acyl chloride, facilitating nucleophilic attack by the amino group. Base-mediated reactions neutralize HCl byproduct, preventing acid-catalyzed side reactions.

Comparative Analysis of Methods

Table 1: Method Comparison

ParameterDirect EsterificationAcylation of Dimethyl 5-Aminoisophthalate
Starting Material 5-(Propionylamino)isophthalic acid5-Aminoisophthalic acid
Steps 12
Yield (Inferred) 70–85%75–90%
Purification Recrystallization (methanol)Column chromatography or recrystallization
Side Reactions Amide hydrolysisOver-acylation, dimerization

Optimization Strategies

Catalyst Selection

  • Lewis Acids (AlCl₃) : Enhance acylation efficiency but require anhydrous conditions.

  • Pyridine : Scavenges HCl in base-mediated reactions, improving selectivity.

Solvent Effects

  • Polar Aprotic Solvents (DMA) : Increase solubility of intermediates but complicate purification.

  • Toluene/Methanol Mixtures : Enable azeotropic water removal, critical for high-yield esterification.

Temperature Control

  • Low Temperatures (0–5°C) : Minimize side reactions during acylation.

  • Reflux Conditions : Accelerate esterification but risk amide degradation.

Purification and Characterization

Recrystallization

  • Solvent : Methanol or ethanol/water mixtures.

  • Purity : >95% by HPLC, as demonstrated for dimethyl 5-amino-2,4,6-triiodoisophthalate.

Spectroscopic Data

  • ¹H NMR : Expected signals: δ 8.3 ppm (aromatic H), δ 3.9 ppm (ester -OCH₃), δ 2.3 ppm (propionyl -CH₂).

  • IR : Peaks at ~1740 cm⁻¹ (ester C=O), ~1650 cm⁻¹ (amide C=O).

Industrial-Scale Considerations

Cost Efficiency

  • Direct Esterification : Lower operational costs but higher raw material expenses (pre-synthesized acylated acid).

  • Acylation Route : Higher scalability with reusable catalysts (e.g., AlCl₃).

Environmental Impact

  • Waste Streams : HCl generation in acylation requires neutralization.

  • Solvent Recovery : Toluene and dichloromethane can be recycled via distillation .

Q & A

Q. What are the key spectroscopic and chromatographic methods for characterizing Dimethyl 5-(propionylamino)isophthalate?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm the ester and propionylamino functional groups. Analyze coupling patterns to verify substitution on the isophthalate ring .
  • High-Performance Liquid Chromatography (HPLC) : Optimize mobile phase composition (e.g., acetonitrile/water gradients) to assess purity and detect impurities. Retention time stability under varying pH conditions should be validated .
  • Mass Spectrometry (MS) : Employ ESI-MS to confirm molecular weight (C12H13NO5C_{12}H_{13}NO_5, theoretical MW: 267.24 g/mol) and fragmentation patterns .

Table 1 : Comparison of Analytical Techniques

TechniqueKey ParametersApplication
1H^1H-NMRSolvent: CDCl3_3, δ 1.2–3.5 ppm (propionyl CH3_3)Functional group confirmation
HPLCColumn: C18, λ = 254 nmPurity assessment (>98%)
ESI-MSIonization: Positive mode, m/z 268 [M+H]+^+Molecular weight verification

Q. How should researchers design a synthesis protocol for this compound to minimize side reactions?

Methodological Answer :

  • Reaction Optimization : Use factorial design (e.g., 2k^k factorial experiments) to test variables: temperature (60–100°C), catalyst loading (0.5–2 mol%), and solvent polarity (DMF vs. THF). Monitor reaction progress via TLC .
  • Purification Strategies : Employ recrystallization (solvent: ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product from unreacted isophthalic acid derivatives .
  • Yield Improvement : Pre-activate the amino group via propionylation before esterification to reduce steric hindrance .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic acyl substitution reactions?

Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron density maps and Fukui indices to identify electrophilic centers on the propionylamino group. Compare activation energies for reactions with amines vs. alcohols .
  • Transition State Analysis : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model intermediates and optimize reaction pathways. Validate with experimental kinetic data .
  • Solvent Effects : Simulate solvation models (e.g., PCM) to assess how polar aprotic solvents (DMF, DMSO) stabilize charged intermediates .

Table 2 : Computational Parameters for Reactivity Prediction

ParameterValueRelevance
Basis Set6-31G(d)Balances accuracy and computational cost
Solvent ModelPCM (DMF)Mimics experimental conditions
Fukui ff^->0.5Highlights nucleophilic attack sites

Q. How can researchers resolve contradictions in thermal stability data for this compound across studies?

Methodological Answer :

  • Differential Scanning Calorimetry (DSC) : Conduct triplicate runs at heating rates of 5–20°C/min to identify decomposition peaks. Compare onset temperatures under inert (N2_2) vs. oxidative (air) atmospheres .
  • Thermogravimetric Analysis (TGA) : Correlate mass loss profiles with FTIR gas-phase analysis to distinguish degradation mechanisms (e.g., ester cleavage vs. propionyl group decomposition) .
  • Statistical Analysis : Apply ANOVA to assess batch-to-batch variability in raw materials (e.g., isophthalic acid purity) as a confounding factor .

Q. What strategies ensure reproducibility in catalytic applications of this compound derivatives?

Methodological Answer :

  • Standardized Protocols : Document catalyst pre-treatment (e.g., Pd/C reduction under H2_2), substrate ratios (1:1.2 molar), and inert atmosphere protocols (Ar glovebox) .
  • Cross-Lab Validation : Share samples with collaborating labs for independent testing using identical HPLC conditions and internal standards .
  • Data Transparency : Publish raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supplementary materials .

Q. How can researchers design a structure-activity relationship (SAR) study for derivatives of this compound?

Methodological Answer :

  • Scaffold Modification : Synthesize analogs with varying substituents (e.g., alkyl vs. aryl groups on the amino moiety) and assess bioactivity via enzyme inhibition assays .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate electronic (Hammett σ) and steric (Taft Es_s) parameters with activity trends .
  • High-Throughput Screening (HTS) : Partner with facilities offering automated platforms to test 100+ derivatives against target proteins .

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